molecular formula C18H31ClN2O2 B12803041 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride CAS No. 69780-97-8

1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride

Cat. No.: B12803041
CAS No.: 69780-97-8
M. Wt: 342.9 g/mol
InChI Key: KYMCSPBZOWDEIT-UHFFFAOYSA-N
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Description

1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a butan-2-yl group, and a heptan-4-ylazanium group, all linked together and stabilized by a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with butan-2-yl and heptan-4-ylazanium groups under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines. Substitution reactions may yield a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The butan-2-yl and heptan-4-ylazanium groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminobenzoyl)oxypropan-2-yl-heptan-4-ylazanium;chloride: Similar structure but with a propan-2-yl group instead of a butan-2-yl group.

    1-(4-aminobenzoyl)oxybutan-2-yl-cyclohexylazanium;chloride: Similar structure but with a cyclohexylazanium group instead of a heptan-4-ylazanium group.

Uniqueness

1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

69780-97-8

Molecular Formula

C18H31ClN2O2

Molecular Weight

342.9 g/mol

IUPAC Name

1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride

InChI

InChI=1S/C18H30N2O2.ClH/c1-4-7-17(8-5-2)20-16(6-3)13-22-18(21)14-9-11-15(19)12-10-14;/h9-12,16-17,20H,4-8,13,19H2,1-3H3;1H

InChI Key

KYMCSPBZOWDEIT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)[NH2+]C(CC)COC(=O)C1=CC=C(C=C1)N.[Cl-]

Origin of Product

United States

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